1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole
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Overview
Description
1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole is a heterocyclic compound that incorporates both imidazole and thiophene rings. The presence of these rings makes it a compound of interest in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the thiophene ring is recognized for its electronic properties.
Preparation Methods
The synthesis of 1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Vinylation: The thiophene derivative is then subjected to vinylation to introduce the vinyl group at the 2-position.
Imidazole Formation: The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development.
Biological Studies: The compound can be used as a probe to study various biological processes, given its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring may contribute to the compound’s electronic properties, influencing its interaction with biological molecules .
Comparison with Similar Compounds
1-Ethyl-2-(2-(3-methylthiophen-2-yl)vinyl)-1H-imidazole can be compared with other similar compounds, such as:
2-Substituted Thiophenes: These compounds share the thiophene ring but may have different substituents, leading to variations in their electronic properties and biological activity.
Imidazole Derivatives: Compounds with different substituents on the imidazole ring may exhibit different biological activities and mechanisms of action.
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-ethyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]imidazole |
InChI |
InChI=1S/C12H14N2S/c1-3-14-8-7-13-12(14)5-4-11-10(2)6-9-15-11/h4-9H,3H2,1-2H3/b5-4+ |
InChI Key |
DQQJOZYUARJINM-SNAWJCMRSA-N |
Isomeric SMILES |
CCN1C=CN=C1/C=C/C2=C(C=CS2)C |
Canonical SMILES |
CCN1C=CN=C1C=CC2=C(C=CS2)C |
Origin of Product |
United States |
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